molecular formula C7H4BrN3O2 B3045674 5-Bromo-3-nitroimidazo[1,2-a]pyridine CAS No. 111753-05-0

5-Bromo-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B3045674
CAS No.: 111753-05-0
M. Wt: 242.03 g/mol
InChI Key: YXZPCMFBRFEPSC-UHFFFAOYSA-N
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Description

5-Bromo-3-nitroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by the presence of a bromine atom at the 5-position and a nitro group at the 3-position on the imidazo[1,2-a]pyridine ring system. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-nitroimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the bromination of imidazo[1,2-a]pyridine derivatives followed by nitration. For instance, starting from 3-nitroimidazo[1,2-a]pyridine, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve bulk synthesis techniques, including continuous flow processes and large-scale batch reactions. These methods ensure high yield and purity of the compound, which is essential for its application in various fields .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-nitroimidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Various substituted imidazo[1,2-a]pyridines depending on the nucleophile used.

    Reduction Products: 5-Bromo-3-aminoimidazo[1,2-a]pyridine.

    Coupling Products: Biaryl derivatives with extended conjugation.

Mechanism of Action

The mechanism of action of 5-Bromo-3-nitroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in the context of its antituberculosis activity, the compound is believed to inhibit key enzymes involved in the biosynthesis of essential bacterial components. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that damage bacterial DNA and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-3-nitroimidazo[1,2-a]pyridine is unique due to the presence of both the bromine and nitro groups, which confer distinct reactivity and biological activity. This dual functionalization allows for diverse chemical modifications and enhances its potential as a versatile intermediate in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

5-bromo-3-nitroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-5-2-1-3-6-9-4-7(10(5)6)11(12)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXZPCMFBRFEPSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550150
Record name 5-Bromo-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111753-05-0
Record name 5-Bromo-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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